8,8,8-Trifluoro-7-oxooctanoic acid methyl ester
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Overview
Description
8,8,8-Trifluoro-7-oxooctanoic acid methyl ester is a chemical compound with the molecular formula C9H13F3O3. It contains 28 atoms, including 13 hydrogen atoms, 9 carbon atoms, 3 oxygen atoms, and 3 fluorine atoms . This compound is characterized by the presence of an ester group and a ketone group, making it a versatile molecule in various chemical reactions .
Preparation Methods
The synthesis of 8,8,8-Trifluoro-7-oxooctanoic acid methyl ester typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the esterification of 8,8,8-Trifluoro-7-oxooctanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
8,8,8-Trifluoro-7-oxooctanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 8,8,8-Trifluoro-7-hydroxyoctanoic acid methyl ester.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8,8,8-Trifluoro-7-oxooctanoic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 8,8,8-Trifluoro-7-oxooctanoic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity to certain targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
8,8,8-Trifluoro-7-oxooctanoic acid methyl ester can be compared with other similar compounds, such as:
8,8,8-Trifluoro-7-hydroxyoctanoic acid methyl ester: This compound differs by having a hydroxyl group instead of a ketone group, affecting its reactivity and applications.
8,8,8-Trifluoro-7-oxooctanoic acid ethyl ester: This compound has an ethyl ester group instead of a methyl ester group, which can influence its physical properties and reactivity.
7-Oxoheptanoic acid methyl ester: This compound lacks the trifluoromethyl group, making it less reactive and less valuable in certain applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H13F3O3 |
---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
methyl 8,8,8-trifluoro-7-oxooctanoate |
InChI |
InChI=1S/C9H13F3O3/c1-15-8(14)6-4-2-3-5-7(13)9(10,11)12/h2-6H2,1H3 |
InChI Key |
GFHFAMJHXOUTOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCC(=O)C(F)(F)F |
Origin of Product |
United States |
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